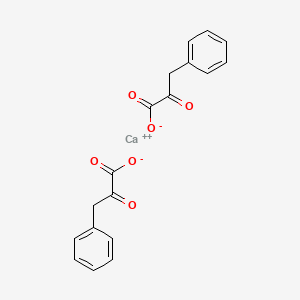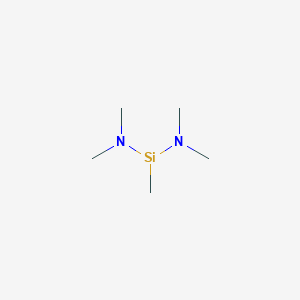
2,3-Dihydro-8-methoxy-4H-1-benzothiopyran-4-one
Descripción general
Descripción
“2,3-Dihydro-8-methoxy-4H-1-benzothiopyran-4-one” is a chemical compound with the molecular formula C10H10O2S . It has a molecular weight of 194.25000 .
Molecular Structure Analysis
The molecular structure of “2,3-Dihydro-8-methoxy-4H-1-benzothiopyran-4-one” consists of a benzothiopyran core, which is a bicyclic system containing a benzene ring fused with a thiopyran ring . The molecule also contains a methoxy group (-OCH3) attached to the 8-position of the benzothiopyran core .Physical And Chemical Properties Analysis
The compound has a molecular weight of 194.25000 and a density of 1.243g/cm3 . It has a boiling point of 344.2ºC at 760 mmHg . The exact mass is 194.04000 and the compound has a LogP value of 2.37370 .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
2,3-Dihydro-8-methoxy-4H-1-benzothiopyran-4-one, a compound within the thiochromone family, has been the focus of synthetic organic chemistry due to its potential applications in medicinal chemistry and material science. The treatment of related thiochromones with lithium diisopropylamide followed by electrophiles has facilitated the synthesis of 2-substituted 4H-1-benzothiopyran-4-ones, demonstrating the compound's versatility in chemical synthesis. Such methodologies have been employed to synthesize compounds with potential analgesic and anti-inflammatory activities, highlighting its significance in drug discovery efforts (Hirao et al., 1985).
Antimicrobial Activities
The chemical modification of 2,3-Dihydro-8-methoxy-4H-1-benzothiopyran-4-one derivatives has led to the creation of compounds with significant antimicrobial properties. For instance, the synthesis of 3-(substituted methyl) thioflavones has been shown to exhibit antimicrobial activity against Trichophytons, indicating its potential use in developing new antimicrobial agents (Nakazumi et al., 1984).
Material Science and Chemical Sensing
In material science, derivatives of 2,3-Dihydro-8-methoxy-4H-1-benzothiopyran-4-one have been explored for their unique properties. For example, benzothiazolinic spiropyran, synthesized through reactions involving 2-hydroxy-3-methoxy-5-nitrobenzaldehyde, has shown promise as a sensitive and selective receptor for mercury ions in aqueous solutions. This application underscores the potential of thiochromone derivatives in the development of environmental sensors and diagnostic tools (Kumar et al., 2019).
Environmental Applications
The study of benzophenone-type UV filters, including derivatives of 2,3-Dihydro-8-methoxy-4H-1-benzothiopyran-4-one, has provided insights into the environmental presence and human exposure to these compounds. Such research is vital for assessing the potential environmental impact and human health risks associated with the widespread use of UV filters (Gao et al., 2015).
Propiedades
IUPAC Name |
8-methoxy-2,3-dihydrothiochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S/c1-12-9-4-2-3-7-8(11)5-6-13-10(7)9/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCTYFIAHVFXGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1SCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50216856 | |
| Record name | 2,3-Dihydro-8-methoxy-4H-1-benzothiopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50216856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-8-methoxy-4H-1-benzothiopyran-4-one | |
CAS RN |
66715-59-1 | |
| Record name | 2,3-Dihydro-8-methoxy-4H-1-benzothiopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66715-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-8-methoxy-4H-1-benzothiopyran-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066715591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydro-8-methoxy-4H-1-benzothiopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50216856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-8-methoxy-4H-1-benzothiopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.397 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














